2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine
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Overview
Description
2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine is an organic compound with the molecular formula C10H15NOS It is a derivative of oxolane (tetrahydrofuran) and thiophene, featuring an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine typically involves the reaction of 2-thiophenemethylamine with 2-methyloxirane (propylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-thiophenemethylamine: A precursor in the synthesis of 2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine, used in various chemical reactions.
2-methyloxirane: Another precursor, commonly used in the synthesis of oxolane derivatives.
Thiophene: The parent compound, widely studied for its electronic properties and applications in materials science.
Uniqueness
This compound is unique due to its combination of the thiophene ring and oxolane structure, which imparts specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15NOS |
---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)oxolan-3-amine |
InChI |
InChI=1S/C10H15NOS/c1-8-10(4-5-12-8)11-7-9-3-2-6-13-9/h2-3,6,8,10-11H,4-5,7H2,1H3 |
InChI Key |
LECGCRTZNBFTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2=CC=CS2 |
Origin of Product |
United States |
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